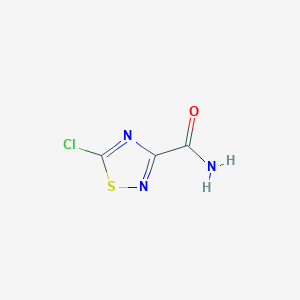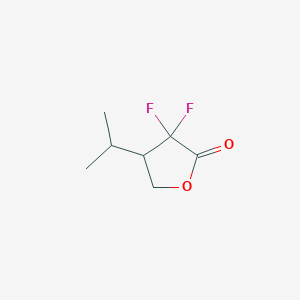
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H12N2O3S and a molecular weight of 204.24 g/mol This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine-3-carboxylic acid with carbamoylmethylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid involves its interaction with molecular targets through its thiomorpholine ring. The sulfur and nitrogen atoms in the ring can act as donor atoms, forming stable chelates with various metals. This interaction can influence the stability and reactivity of the compound under different chemical conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiomorpholine-3-carboxylic acid: A related compound with a similar structure but lacking the carbamoylmethyl group.
1,4-Thiazane-3-carboxylic acid: Another similar compound with a thiazane ring structure.
Uniqueness
4-(Carbamoylmethyl)thiomorpholine-3-carboxylic acid is unique due to the presence of the carbamoylmethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C7H12N2O3S |
|---|---|
Poids moléculaire |
204.25 g/mol |
Nom IUPAC |
4-(2-amino-2-oxoethyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C7H12N2O3S/c8-6(10)3-9-1-2-13-4-5(9)7(11)12/h5H,1-4H2,(H2,8,10)(H,11,12) |
Clé InChI |
PBDQBTNVYRQAPG-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC(N1CC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Bromobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12861953.png)
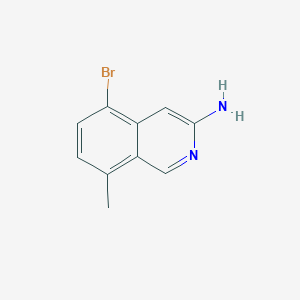


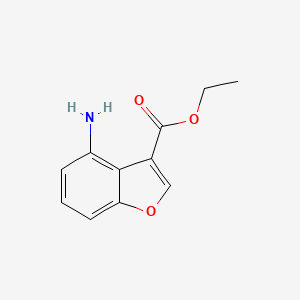

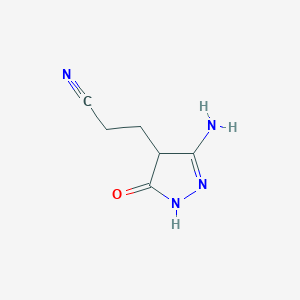
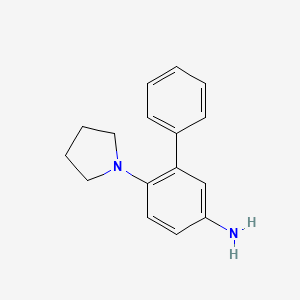
![2-(2-Bromobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12861987.png)
![(R)-2'-[Bis(4-chlorophenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861993.png)
